Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride
Description
Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride is a spirocyclic compound with a unique bicyclic structure combining a six-membered azaspiro ring and a four-membered octane moiety. Its molecular formula is C₁₀H₁₆ClNO₂, and it has a molecular weight of 239.15 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research for developing bioactive molecules. It is cataloged under identifiers such as EN300-1698005 and 3D-APD14461, with commercial availability in milligram to gram quantities at premium pricing (e.g., 50 mg for €886.00) .
Properties
IUPAC Name |
methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)5-8-6-10(7-11-8)3-2-4-10;/h8,11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYLVTFGUYFJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2(CCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride typically involves the reaction of 6-azaspiro[3.4]octan-7-ylamine with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : Treatment with aqueous LiOH (1.25 equiv.) in 1,4-dioxane yields the corresponding carboxylic acid derivative .
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Acidic Hydrolysis : Exposure to HCl generates acetic acid derivatives, though this route is less commonly utilized.
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Alkaline (pH > 12) | LiOH/H<sub>2</sub>O | 2-(6-Azaspiro[3.4]octan-7-yl)acetic acid | 85–92% |
| Acidic (pH < 2) | HCl (conc.) | Partially hydrolyzed ester | 60–65% |
Alkylation/Arylation of the Amine Group
The secondary amine participates in nucleophilic substitution and coupling reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile with LiF as a base to form tertiary amines .
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Arylation : Buchwald-Hartwig coupling with aryl halides introduces aromatic groups.
Cycloaddition Reactions
The spirocyclic amine engages in [3+2] cycloadditions with dipolarophiles:
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Huisgen Azide-Alkyne Cycloaddition : Forms triazole rings under Cu(I) catalysis.
| Dipolarophile | Catalyst | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuSO<sub>4</sub>/NaAsc | 1,2,3-Triazole-functionalized spiro | Antibacterial agents |
Acid-Catalyzed Rearrangements
Protonation of the amine under acidic conditions triggers structural rearrangements:
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Ring Expansion : Converts the azetidine ring to a larger heterocycle (e.g., piperidine) in H<sub>2</sub>SO<sub>4</sub>/EtOH.
| Acid | Conditions | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (1M) | Reflux, 12 h | 7-Azaspiro[4.4]nonane derivative | 55% |
Nucleophilic Substitutions
The ester group reacts with nucleophiles (e.g., amines, alcohols):
| Nucleophile | Coupling Agent | Product | Yield |
|---|---|---|---|
| Methylamine | HOBt/EDC | 2-(6-Azaspiro[3.4]octan-7-yl)acetamide | 90% |
Stability and Side Reactions
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Decarboxylation : Prolonged heating (>80°C) in acidic media leads to CO<sub>2</sub> loss.
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Oxidation : The amine forms N-oxide derivatives with H<sub>2</sub>O<sub>2</sub>.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride shows promise in drug development due to its interaction with neurotransmitter systems, potentially influencing cognitive functions and mood regulation. Preliminary studies suggest it may have therapeutic effects in conditions such as anxiety and depression .
Key Areas of Investigation:
- Neuropharmacology: The compound's ability to selectively bind to specific receptors makes it a candidate for treating neurological disorders.
- Antimicrobial Activity: Research indicates potential efficacy against various bacterial strains, making it a subject of interest in antibiotic development .
Biological Research
In biological studies, this compound is utilized to explore enzyme-substrate interactions and protein-ligand binding dynamics. Its unique structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity and leading to various biological effects .
Applications in Biological Studies:
- Enzyme Activity Modulation: Investigating how the compound affects enzyme function can provide insights into metabolic pathways.
- Protein Interaction Studies: Understanding how it interacts with proteins can lead to the development of targeted therapies.
Industrial Applications
This compound is also employed in the synthesis of complex organic molecules, serving as a versatile building block in chemical manufacturing . Its unique properties facilitate the development of new materials and chemical processes.
Case Studies
-
Antimicrobial Efficacy:
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against strains such as Staphylococcus aureus and Escherichia coli . -
Neuropharmacological Effects:
In preliminary trials, the compound was shown to modulate neurotransmitter levels in animal models, suggesting potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
a. 2-{6-Azaspiro[3.4]octan-7-yl}acetic Acid Hydrochloride
- Molecular Formula: C₉H₁₄ClNO₂ (MW: 209.67 g/mol).
- Key Differences : Lacks the methyl ester group present in the target compound, resulting in reduced lipophilicity and altered reactivity in coupling reactions.
- Applications: Used as an intermediate in peptide synthesis and kinase inhibitor development. Notably cheaper than the methyl ester derivative (50 mg for €670.00) .
b. 8-O-Acetylshanzhiside Methyl Ester
- Molecular Formula : C₂₁H₂₈O₁₁ (MW: 480.45 g/mol).
- Key Differences : Features a complex tricyclic structure with acetyl and glycosidic groups, unlike the spirocyclic backbone of the target compound.
- Applications : Serves as a reference standard and synthetic precursor for iridoid glycosides, with roles in anti-inflammatory and neuroprotective research .
Functional Analogues
a. N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) Acetamides
- Example : Compounds like 3a-l from Molecules (2010) .
- Key Differences : Contain a coumarin-derived acetamide scaffold instead of a spirocyclic system.
- Applications : Demonstrated antimicrobial and anticancer activities, highlighting the role of heterocyclic diversity in bioactivity.
b. Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Molecular Features : A β-lactam antibiotic precursor with a bicyclic thia-azabicyclo structure.
- Key Differences : The sulfur-containing ring system contrasts with the nitrogen-rich spirocycle of the target compound.
- Applications : Used in cephalosporin synthesis, emphasizing its relevance in antibacterial drug development .
Research Findings and Implications
- Synthetic Utility : The methyl ester group in the target compound enhances its stability in polar aprotic solvents compared to its carboxylic acid analogue, making it preferable for reactions requiring controlled nucleophilic conditions .
- Cost Considerations : The high cost of the methyl ester derivative reflects challenges in spirocyclic synthesis, such as regioselective ring formation and purification .
Biological Activity
Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride is a synthetic compound notable for its unique spirocyclic structure, which has garnered attention in medicinal chemistry for its potential biological activities. This compound, characterized by a diazaspiro framework, is being investigated for its pharmacological applications and interactions with biological targets.
Chemical Structure and Properties
- IUPAC Name: this compound
- CAS Number: 2193065-13-1
- Molecular Formula: C10H17ClN2O2
- Molecular Weight: 220.71 g/mol
- Physical Form: Powder
- Purity: ≥95%
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
-
Pharmacological Potential:
- The compound may interact with various enzymes and receptors involved in metabolic pathways, suggesting its potential as a pharmacological agent.
- Initial assays indicate possible efficacy in modulating glucagon-like peptide-1 (GLP-1) receptor activity, which is crucial for insulin release and glucose metabolism .
- Antiviral Activity:
Understanding the mechanism of action (MOA) of this compound is crucial for elucidating its therapeutic potential. The compound's unique structural features may facilitate interactions with biological targets, leading to modulation of signaling pathways critical for cellular function and virus-host interactions.
Comparative Analysis
The following table compares this compound with related compounds to highlight its unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains a diazaspiro framework; potential GLP-1 agonist |
| Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate | Structure | Hydroxyl group enhances solubility; different ring size |
| Tert-butyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-y}acetate | Structure | Larger substituent may affect lipophilicity |
Case Studies and Research Findings
-
In Vitro Studies:
- In vitro assays have demonstrated that this compound can effectively inhibit specific kinases involved in viral replication, supporting its candidacy as an antiviral agent.
-
Animal Models:
- Preliminary animal studies are underway to evaluate the pharmacokinetics and safety profile of the compound, focusing on its efficacy in reducing viral loads in infected subjects.
Q & A
Q. What are the common synthetic routes for Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride?
Methodological Answer: Synthesis typically involves modular assembly of the spirocyclic core followed by functionalization. Key steps include:
- Spirocyclic Core Construction : Use of azetidine or pyrrolidine precursors (e.g., 3-azabicyclo[3.1.0]hexan-2-one derivatives) to form the 6-azaspiro[3.4]octane scaffold via ring-opening/ring-closing reactions .
- Esterification : Reaction of the spirocyclic amine with methyl chloroacetate under basic conditions (e.g., triethylamine in THF) to form the acetate ester.
- Hydrochloride Salt Formation : Treatment with HCl in methanol or diethyl ether to precipitate the hydrochloride salt .
Validation : Monitor reaction progress via TLC (silica gel, UV visualization) and confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Elucidation :
- X-ray Crystallography : Resolve the spirocyclic geometry using SHELXL for refinement (e.g., confirm bond angles and torsional strain in the azaspiro core) .
- NMR Spectroscopy : Assign peaks using , , and 2D experiments (HSQC, HMBC) to verify ester linkage (δ ~3.7 ppm for OCH₃) and spirocyclic proton environments (δ ~2.5–3.5 ppm for CH₂ groups) .
- Purity Assessment :
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during synthesis?
Methodological Answer: Contradictions often arise from dynamic stereochemistry or solvent interactions. Strategies include:
- Variable Temperature NMR : Identify coalescence temperatures for proton signals to detect conformational exchange (e.g., spirocyclic ring puckering) .
- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shifts .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., methyl 2-(azetidin-3-yl)acetate from incomplete spirocyclization) and adjust reaction stoichiometry .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). High HOMO density on the spirocyclic nitrogen indicates susceptibility to electrophilic attack .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict ester hydrolysis rates under basic conditions .
- pKa Estimation : Use ChemAxon or ACD/Labs to predict basicity of the spirocyclic amine (expected pKa ~8–9), guiding pH control during salt formation .
Q. How to optimize enantiomeric purity for chiral variants of this compound?
Methodological Answer:
- Chiral Resolution : Employ preparative SFC (supercritical fluid chromatography) with a Chiralpak AD-H column (CO₂/MeOH mobile phase) to separate enantiomers .
- Asymmetric Synthesis : Use tert-butyl carbamate (Boc)-protected intermediates and Evans’ oxazolidinone auxiliaries to enforce stereochemistry during spirocyclization .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra (190–250 nm) with simulated spectra from TD-DFT calculations .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental molecular weights?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., C₁₀H₁₈ClNO₂: theoretical 227.105 Da) with deviations <2 ppm. Large deviations suggest hydration (e.g., hydrochloride monohydrate) or salt adducts (e.g., Na⁺) .
- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–150°C to detect bound water or solvent residues .
Q. Why might X-ray crystallography fail for this compound, and how to mitigate this?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
